CAY10580
Overview
Description
CAY10580, also known as 2-(3-hydroxyoctyl)-5-oxo-1-pyrrolidineheptanoic acid, is a synthetic analog of prostaglandin E2 (PGE2). It is specifically designed to selectively bind to the EP4 receptor, a subtype of the prostaglandin E2 receptor. This compound has significant implications in various fields of scientific research, particularly in understanding the roles of prostaglandins in physiological and pathological processes.
Scientific Research Applications
CAY10580 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the synthesis and reactivity of prostaglandin analogs.
Biology: Helps in understanding the role of EP4 receptors in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like inflammation, cancer, and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals targeting prostaglandin pathways.
Mechanism of Action
Target of Action
The primary target of 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid, also known as 7-OH-HPA, is the EP4 receptor . This receptor is a Gs protein-coupled receptor that plays important roles in bone formation and resorption, cancer, and atherosclerosis .
Mode of Action
7-OH-HPA selectively binds to the EP4 receptor with a Ki of 35 nM, relative to the EP1, EP2, and EP3 receptors (Ki = 3,000, 2,000, and >3,000 nM, respectively) . This selective binding allows 7-OH-HPA to specifically interact with its target and induce changes in the cell.
Biochemical Pathways
Upon binding to the EP4 receptor, 7-OH-HPA stimulates the formation of cAMP in excised murine ovaries . This elevation of the second messenger cAMP is a key part of the signaling pathway that leads to the various physiological effects associated with EP4 receptor activation .
Pharmacokinetics
The compound’s ability to selectively bind to the ep4 receptor and stimulate camp formation suggests that it is able to reach its target site in vivo .
Result of Action
The activation of the EP4 receptor by 7-OH-HPA can lead to various molecular and cellular effects, depending on the specific context. For example, EP4 receptor signaling has been shown to promote tumorigenic behavior in human colorectal cancer cells . In the context of bone formation and resorption, EP4 receptor activation can have beneficial effects .
Biochemical Analysis
Biochemical Properties
7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid plays a significant role in biochemical reactions, particularly in the activation of the EP4 receptor, a Gs protein-coupled receptor. This receptor is involved in elevating the second messenger cAMP, which plays important roles in bone formation, resorption, cancer, and atherosclerosis . The compound selectively binds to the EP4 receptor with a Ki value of 35 nM, compared to much higher Ki values for EP1, EP2, and EP3 receptors . This selective binding indicates its potential for targeted therapeutic applications.
Cellular Effects
The effects of 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of the EP4 receptor by this compound leads to increased cAMP formation, which can affect various downstream signaling pathways . This modulation can result in changes in gene expression and metabolic activities, impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid exerts its effects through specific binding interactions with the EP4 receptor. This binding leads to the activation of the Gs protein, which in turn elevates cAMP levels within the cell . The increased cAMP acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors. This cascade of events results in changes in gene expression, enzyme activity, and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C, for up to two years
Dosage Effects in Animal Models
The effects of 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively activating the EP4 receptor and modulating cAMP levels. At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity . Understanding the dosage thresholds and their implications is essential for its safe and effective use.
Metabolic Pathways
7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid is involved in metabolic pathways related to prostaglandin signaling. It interacts with enzymes and cofactors that regulate the synthesis and degradation of prostaglandins, influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential impact on various physiological processes and disease states.
Transport and Distribution
The transport and distribution of 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10580 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring and the introduction of the hydroxyoctyl side chain. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The reaction conditions are carefully controlled to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
CAY10580 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as its oxidized or reduced forms, and substituted analogs with different functional groups.
Comparison with Similar Compounds
CAY10580 is unique due to its high selectivity for the EP4 receptor compared to other prostaglandin analogs. Similar compounds include:
Prostaglandin E2 (PGE2): The natural ligand for EP receptors, but less selective.
Misoprostol: A synthetic prostaglandin E1 analog with broader receptor activity.
Butaprost: Another synthetic analog with selectivity for the EP2 receptor.
This compound’s specificity for the EP4 receptor makes it a valuable tool in research focused on this particular receptor subtype.
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
7-[2-(3-hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h16-17,21H,2-15H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWGHEDGUILASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1CCC(=O)N1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10658096 | |
Record name | 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10658096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64054-40-6 | |
Record name | 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10658096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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